5-Ethenyl-2-sulfanyl-1,3-oxazolidin-4-one

Description

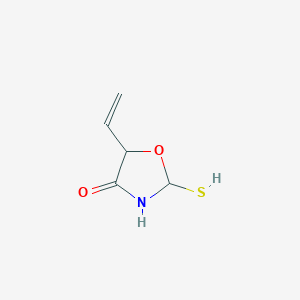

5-Ethenyl-2-sulfanyl-1,3-oxazolidin-4-one is a heterocyclic compound featuring a five-membered oxazolidinone ring with an ethenyl (C=CH2) substituent at position 5 and a sulfanyl (SH) group at position 2. The oxazolidinone core is a well-studied scaffold in medicinal and synthetic chemistry due to its versatility in asymmetric synthesis and bioactive applications.

Properties

CAS No. |

114590-40-8 |

|---|---|

Molecular Formula |

C5H7NO2S |

Molecular Weight |

145.18 g/mol |

IUPAC Name |

5-ethenyl-2-sulfanyl-1,3-oxazolidin-4-one |

InChI |

InChI=1S/C5H7NO2S/c1-2-3-4(7)6-5(9)8-3/h2-3,5,9H,1H2,(H,6,7) |

InChI Key |

QOJOUQQRMZBSPL-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1C(=O)NC(O1)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercapto-5-vinyloxazolidin-4-one typically involves the reaction of a suitable oxazolidinone precursor with a mercapto reagent. One common method is the stereoselective synthesis using vinyl Grignard reagents. For example, the addition of vinyl Grignard to an N-tosyl version of Garner’s aldehyde has been reported to yield the desired compound with high stereoselectivity .

Industrial Production Methods: While specific industrial production methods for 2-Mercapto-5-vinyloxazolidin-4-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Mercapto-5-vinyloxazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The vinyl group can be reduced to an ethyl group.

Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Alkyl halides and other electrophiles can react with the mercapto group under basic conditions.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Ethyl-substituted oxazolidinones.

Substitution: Alkylthio-substituted oxazolidinones.

Scientific Research Applications

Chemical Properties and Structure

5-Ethenyl-2-sulfanyl-1,3-oxazolidin-4-one is characterized by its oxazolidinone ring structure, which includes a sulfur atom and an ethenyl group. Its molecular formula is . The presence of the sulfur atom contributes to its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research has indicated that derivatives of oxazolidinones exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analyses suggest that modifications to the oxazolidinone framework can enhance antibacterial potency .

Table 1: Antimicrobial Activity of Oxazolidinone Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 23 | |

| Similar Derivative | Escherichia coli | 24 | |

| Another Oxazolidinone | Bacillus subtilis | 20 |

Antiviral Activity

Preliminary studies have suggested that compounds containing the oxazolidinone moiety may possess antiviral properties. Research focusing on similar structures has demonstrated efficacy against viruses such as HIV, indicating potential for further exploration in antiviral drug development .

Asymmetric Synthesis

The unique structure of this compound allows it to serve as a chiral auxiliary in asymmetric synthesis. Its application in synthesizing alpha-amino acids and other biologically active compounds has been documented, showcasing its utility in pharmaceutical chemistry .

Table 2: Synthetic Applications of Oxazolidinones

| Application | Description | Reference |

|---|---|---|

| Chiral Auxiliary | Facilitates asymmetric synthesis of amino acids | |

| Building Block for Drug Synthesis | Used in the synthesis of complex pharmaceutical agents |

Case Study 1: Antibacterial Activity

A study investigated the antibacterial effects of various oxazolidinone derivatives against resistant strains of bacteria. The results indicated that modifications to the sulfur-containing oxazolidinone structure significantly enhanced antibacterial activity compared to standard antibiotics like amoxicillin .

Case Study 2: Drug Development

In another research effort, this compound was evaluated for its potential as a lead compound in drug development targeting bacterial infections. The study highlighted the compound's ability to inhibit peptide deformylase, an enzyme crucial for bacterial survival .

Mechanism of Action

The mechanism of action of 2-Mercapto-5-vinyloxazolidin-4-one largely depends on its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites in proteins, potentially inhibiting enzyme activity. The vinyl group can participate in addition reactions, modifying the structure and function of target molecules. These interactions can affect various molecular pathways, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and substituents of 5-Ethenyl-2-sulfanyl-1,3-oxazolidin-4-one with related compounds:

Physicochemical Properties

- Reactivity: The ethenyl group in the target compound may enable cycloaddition or polymerization, unlike dimethyl or phenyl-substituted analogs (e.g., 3-Amino-5,5-dimethyl derivative), which are sterically hindered . Sulfanyl (SH) vs. Thioxo (S=O): The sulfanyl group in the target compound can act as a nucleophile or form disulfides, whereas thioxo groups (e.g., in the bridged dimer) participate in dipole-dipole interactions and hydrogen bonding, influencing crystallinity .

- Solubility and Stability: Fluorinated derivatives (e.g., 4-Benzyl-5-(tridecafluorooctyl)) exhibit enhanced lipophilicity and metabolic stability due to fluorine’s electron-withdrawing effects . Amino-substituted oxazolidinones (e.g., 3-Amino-5,5-dimethyl) may have higher aqueous solubility due to hydrogen bonding via the amino group .

Biological Activity

5-Ethenyl-2-sulfanyl-1,3-oxazolidin-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, cytotoxic properties, and relevant research findings.

Chemical Overview

Chemical Structure and Properties

- IUPAC Name: this compound

- CAS Number: 114590-40-8

- Molecular Formula: C6H9NOS

- Molecular Weight: 155.21 g/mol

The structure features a five-membered oxazolidinone ring with a sulfur atom and an ethenyl group, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to exert its effects through:

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation: The compound could interact with cellular receptors, altering signaling pathways that regulate various physiological processes.

- Cytotoxicity: Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Cytotoxic Properties

Research has highlighted the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes some key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 12.5 | Inhibition of cell cycle progression |

| SK-MEL-2 (Melanoma) | 10.0 | Disruption of mitochondrial function |

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, which is a crucial characteristic for potential anticancer agents.

Case Studies

Several studies have investigated the biological activity of related oxazolidinone derivatives, providing insights into the potential applications of this compound:

- Study on Anticancer Activity:

- Research on Antimicrobial Properties:

- Pharmacological Applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.